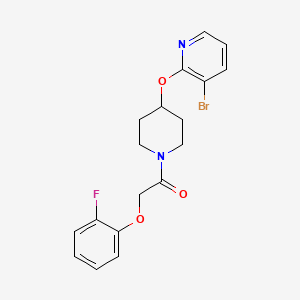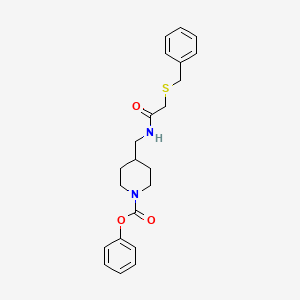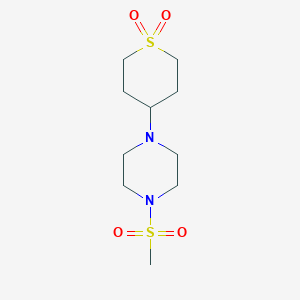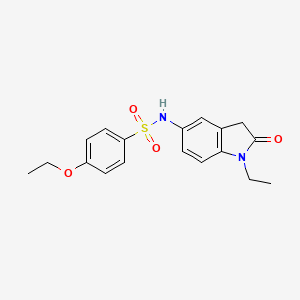
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with substituted benzene or pyridine derivatives. For instance, the synthesis of novel piperidine derivatives with potential antileukemic activity was reported, where the compounds were characterized by NMR, IR, mass spectral, and elemental analysis . Although the exact synthesis route for the compound is not provided, similar synthetic strategies could be employed, involving halogenation, etherification, and attachment of the piperidine and ethanone moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been optimized using computational methods such as Gaussian09, with various levels of theory including HF and B3LYP with different basis sets . The geometrical parameters obtained from these calculations are in agreement with experimental X-ray diffraction (XRD) data. The stability of the molecules has been analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied through HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecules . The molecular electrostatic potential (MEP) analysis indicates the regions of negative and positive charges, which are crucial for predicting the sites of chemical reactivity. For example, the negative charge is often localized over the carbonyl group, making it a reactive site for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as log P values, have been estimated using HPLC analysis . The log P value is an important parameter that indicates the lipophilicity of the compound, which in turn can affect its bioavailability and distribution within the body. The first hyperpolarizability of these compounds has also been calculated to assess their potential role in nonlinear optics .
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Compounds similar to the one have been synthesized using different techniques. For example, a compound was synthesized using a click chemistry approach and characterized using spectroscopy and thermal analysis techniques (Govindhan et al., 2017).
Crystal Structure Analysis : The crystal structure of similar compounds is often analyzed using techniques like X-ray diffraction. This helps in understanding the molecular arrangement and intermolecular interactions (Balderson et al., 2007).
Biological Applications
Cytotoxicity Studies : Some compounds with structural similarities have been evaluated for their cytotoxic properties, which could be relevant in medical research and drug development (Govindhan et al., 2017).
Antimicrobial Activity : Various derivatives have been synthesized and screened for their antibacterial activity. This indicates potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Wound-Healing Potential : Certain derivatives have been studied for their in vivo wound-healing activity, suggesting potential therapeutic applications (Vinaya et al., 2009).
Antiallergy Activity : Piperidine derivatives have been synthesized and evaluated for their antiallergy activity, indicating a potential application in allergy treatment (Walsh, Franzyshen, & Yanni, 1989).
Chemical Properties and Reactions
Reactivity Studies : The reactivity and stability of these compounds under various conditions are key areas of research. This includes studying their behavior in different chemical reactions and environmental conditions (Artamkina et al., 2008).
Novel Compound Formation : Research also focuses on creating new compounds through various chemical reactions, which could lead to discovering new drugs or materials (Shevchuk et al., 2012).
Characterization of Derivatives : The synthesis and characterization of various derivatives provide insights into their potential applications and properties (Bi, 2014).
特性
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3/c19-14-4-3-9-21-18(14)25-13-7-10-22(11-8-13)17(23)12-24-16-6-2-1-5-15(16)20/h1-6,9,13H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFGURCANNCHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2513965.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2513969.png)
![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)

![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)
![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2513976.png)



![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)
![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)